1-(4-tert-butylphenyl)imidazolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-tert-butylphenyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13(2,3)10-4-6-11(7-5-10)15-9-8-14-12(15)16/h4-7H,8-9H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXQZKAKUMSWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of Imidazolidin 2 One Derivatives
Systematic Exploration of Substituent Effects on Biological Response
The biological activity of 1-aryl-imidazolidin-2-one derivatives can be finely tuned by modifying substituents on both the aromatic ring and the heterocyclic core. SAR studies aim to systematically explore these modifications to optimize potency, selectivity, and pharmacokinetic properties. Using FXIa inhibition as a representative biological response, a clear relationship emerges between the nature of the substituents and inhibitory activity.
Substituent Effects on the N-Aryl Ring: The N-phenyl group plays a critical role in binding, often fitting into a specific hydrophobic pocket of the target enzyme. The substitution pattern on this ring significantly impacts binding affinity.
Position of Substitution: For many biological targets, substitution at the para (4-position) of the phenyl ring is optimal. This positions the substituent to interact favorably with a distal pocket in the active site.
Nature of the Substituent: The 4-tert-butyl group in 1-(4-tert-butylphenyl)imidazolidin-2-one is a large, hydrophobic moiety that can enhance binding affinity by occupying a hydrophobic pocket (often the S4 pocket in serine proteases). The bulkiness of the tert-butyl group can be advantageous over smaller alkyl groups like methyl or ethyl by maximizing van der Waals interactions.
Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens like chlorine or fluorine) or electron-donating groups (e.g., methoxy) can alter the electronic properties of the phenyl ring, influencing interactions such as π-π stacking or cation-π interactions with the target protein. For instance, in a series of FXIa inhibitors, moving from a hydrogen to a chlorine or methyl group at the 4-position can modulate potency.
Substituent Effects on the Imidazolidin-2-one Core: Modifications to the imidazolidin-2-one ring itself are less common but can be used to alter solubility, metabolic stability, and the orientation of the N-aryl group. For example, introducing substituents at the 4- or 5-positions of the imidazolidinone ring can create new chiral centers and influence the molecule's three-dimensional shape.
The following table illustrates the impact of substituents on the N-phenyl ring on the inhibitory activity against Factor XIa for a series of imidazolidin-2-one analogs.
| Compound | Substituent (R) on Phenyl Ring | FXIa IC₅₀ (nM) |
|---|---|---|
| 1 | 4-H | 550 |
| 2 | 4-CH₃ | 150 |
| 3 | 4-Cl | 98 |
| 4 | 4-OCH₃ | 210 |
| 5 | 4-C(CH₃)₃ (tert-butyl) | 35 |
| 6 | 3-Cl | 320 |
Data is hypothetical and for illustrative purposes to demonstrate SAR principles.
As the data indicates, a large, hydrophobic substituent like a tert-butyl group at the 4-position provides a significant enhancement in potency compared to smaller groups or hydrogen. Substitution at the 3-position is generally less favorable, highlighting the directional nature of the binding pocket.
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov For a series of inhibitors based on the this compound scaffold, a ligand-based pharmacophore model can be developed from a set of known active molecules.
A typical pharmacophore model for an imidazolidin-2-one-based inhibitor would include the following key features:
One Hydrophobic (HY) or Aromatic (AR) Feature: This corresponds to the 4-tert-butylphenyl group. The tert-butyl moiety provides a significant hydrophobic anchor that is crucial for binding in a non-polar pocket of the target protein. The phenyl ring itself serves as an aromatic feature.
One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (C=O) of the imidazolidin-2-one ring is a strong hydrogen bond acceptor, often interacting with backbone amide protons or specific amino acid side chains (e.g., serine, threonine) in the active site.
One Hydrogen Bond Donor (HBD): The N-H group of the imidazolidin-2-one ring acts as a hydrogen bond donor, forming a key interaction with a corresponding acceptor group on the protein target.
This three-point pharmacophore (HY/AR, HBA, HBD) represents the minimal set of features required for activity. Ligand-based design principles utilize this model to screen virtual compound libraries for new molecules that match these spatial and chemical requirements. sapub.org Furthermore, the model can guide the synthetic chemist in designing new analogs. For example, the model would predict that replacing the tert-butylphenyl group with another large hydrophobic group (e.g., a cyclohexyl or adamantyl group) might retain or improve activity, whereas replacing it with a small, polar group would likely be detrimental.
Conformational Analysis and its Impact on Biological Activity
The five-membered imidazolidin-2-one ring is not perfectly flat and can adopt various "envelope" or "twist" conformations. However, the most significant conformational variable is the rotation around the single bond connecting the phenyl ring nitrogen (N1) to the phenyl ring itself. The dihedral angle defined by this bond determines the spatial relationship between the two ring systems.
Computational studies and experimental methods, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the preferred conformation in solution. mdpi.com For optimal binding, the molecule must adopt a specific, low-energy conformation that is complementary to the shape of the enzyme's active site. The bulky tert-butyl group at the 4-position can influence this conformational preference. It can act as a "conformational lock," restricting rotation around the N-aryl bond and favoring a specific dihedral angle that presents the pharmacophoric features in the ideal orientation for binding. This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty of binding, leading to higher affinity. Conversely, if the substituent forces the molecule into a conformation that is unfavorable for binding, a decrease in activity will be observed. Therefore, understanding the interplay between substitution and conformational preference is essential for the rational design of potent imidazolidin-2-one-based compounds. nih.gov
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intricacies of chemical reactions at the electronic level. These calculations can elucidate reaction pathways, determine the stability of intermediates and transition states, and explain observed selectivities.
The synthesis of substituted imidazolidin-2-ones can often lead to the formation of different regioisomers. Quantum chemical calculations have been successfully employed to rationalize the observed regioselectivity in the formation of such compounds. For instance, in the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles to form 4-substituted imidazolidin-2-ones, computational studies have shed light on the reaction mechanism and the preference for one isomer over another. nih.gov
Quantum chemistry calculations, specifically using the B3LYP/6-311++G(d,p) level of theory, have been performed to investigate the energies of key intermediates in the formation of regioisomeric imidazolidin-2-ones. The calculations revealed that the relative energies of the transition states leading to the different products are the determining factor for the observed regioselectivity. It was found that the activation energy for the formation of the 4-substituted imidazolidin-2-one is lower than that for the 5-substituted isomer. nih.gov This lower energy barrier, in accordance with the Curtin-Hammett principle, explains the preferential formation of the 4-substituted product. nih.gov
Table 1: Relative Energies of Intermediates and Transition States in Imidazolidinone Formation
| Intermediate/Transition State | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Intermediate F | Precursor to 4-substituted product | Lower energy |
| Intermediate G | Precursor to 5-substituted product | Higher energy |
| Transition State TS3 | Leads to 4-substituted product | Lower energy (~5 kcal/mol lower than TS2) |
| Transition State TS2 | Leads to 5-substituted product | Higher energy |
Data sourced from quantum chemistry calculations (B3LYP/6-311++G(d,p)). nih.gov
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.
Molecular docking studies have been instrumental in understanding the potential biological targets of 1-(4-tert-butylphenyl)imidazolidin-2-one and its derivatives. For instance, in silico studies on N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide derivatives, which share the N-(4-tert-butylphenyl) moiety, have been conducted to investigate their potential as TRPV1 antagonists. researchgate.net These studies predict the binding mode of the ligands within the active site of the TRPV1 protein, identifying key amino acid residues involved in the interaction.
The analysis of the docked conformations reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. This information is crucial for understanding the molecular basis of the ligand's activity and for designing more potent and selective inhibitors. The interactions of the ligand with specific amino acid residues at the receptor's active site are key to its inhibitory action. researchgate.net
Beyond predicting the binding mode, molecular docking simulations can also estimate the binding affinity of a ligand to its target protein, often expressed as a docking score or binding energy. Lower binding energy values typically indicate a more stable protein-ligand complex and, consequently, a higher binding affinity.
In studies of N-(4-tert-butylphenyl) derivatives as potential TRPV1 antagonists, the predicted binding affinities have been used to rank and compare the potency of different compounds. researchgate.net This allows for the identification of derivatives with potentially enhanced biological activity. The comparison of binding affinities across a series of analogs helps in establishing structure-activity relationships (SAR), guiding the optimization of the lead compound.
Table 2: Predicted Binding Affinities of N-(4-tert-butylphenyl) Derivatives
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Derivative 1 | TRPV1 | -8.5 |
| Derivative 2 | TRPV1 | -9.2 |
| Derivative 3 | TRPV1 | -8.9 |
Note: The values presented are hypothetical and for illustrative purposes, based on the findings that such predictions are made. researchgate.net
In Silico Predictions for Pharmacokinetic Profiles and Drug-Likeness
In silico methods are extensively used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions help in identifying compounds with favorable pharmacokinetic profiles and drug-like characteristics, reducing the likelihood of late-stage attrition.
Computational tools and web servers are employed to calculate various physicochemical and pharmacokinetic parameters. For N-(4-tert-butylphenyl) derivatives, in silico ADMET predictions have been performed to assess their potential as orally bioavailable drugs. researchgate.net These predictions often include parameters such as intestinal absorption, blood-brain barrier penetration, and compliance with Lipinski's rule of five. The results of such analyses indicate whether the designed compounds are likely to have good oral bioavailability and be metabolically stable. researchgate.net
Drug-likeness is a qualitative concept used to evaluate whether a compound is "drug-like" and can be an effective oral drug. This is often assessed by checking compliance with rules such as Lipinski's rule of five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Table 3: Predicted ADMET and Drug-Likeness Properties
| Property | Predicted Value/Compliance |
|---|---|
| Molecular Weight | Compliant with Lipinski's Rule |
| logP | Compliant with Lipinski's Rule |
| Hydrogen Bond Donors | Compliant with Lipinski's Rule |
| Hydrogen Bond Acceptors | Compliant with Lipinski's Rule |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Predicted to be non-penetrant |
| Synthetic Accessibility | Readily accessible |
This table represents a summary of typical in silico predictions for drug candidates. researchgate.net
Biological Activities and Therapeutic Potential of Imidazolidin 2 One Derivatives
Antiviral Properties
Anticancer Activity and Associated Cellular Effects
Derivatives of 1-phenylimidazolidin-2-one (B157022) have emerged as a promising class of anticancer agents, demonstrating potent antimitotic and antiproliferative activities. Research has focused on series of compounds such as substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) and phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs). nih.govresearchgate.net
These compounds exhibit significant antiproliferative activity at nanomolar concentrations against a wide array of human cancer cell lines. nih.gov The primary mechanism of action for these derivatives is the disruption of microtubule dynamics. By interacting with the tubulin protein, they inhibit its polymerization, which is crucial for the formation of the mitotic spindle. This interference leads to a cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis) and disrupting the cancer cell cytoskeleton. nih.gov
Furthermore, certain derivatives have been designed as prodrugs, such as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs). These compounds are selectively bioactivated into their potent cytotoxic forms by the cytochrome P450 1A1 (CYP1A1) enzyme, which is often overexpressed in resistant breast cancer cells but largely absent in normal tissues. mdpi.com This targeted activation offers a potential strategy to reduce systemic toxicity. mdpi.com In vivo studies have confirmed that these compounds can exhibit potent antitumor and antiangiogenic activities, as demonstrated in models using HT-1080 fibrosarcoma cells grafted onto chick chorioallantoic membranes. nih.gov
| Compound | Cancer Cell Line | Activity (IC50) |
|---|---|---|
| PIB-SA Derivative 16 | HT-1080 (Fibrosarcoma) | Potent Antitumor Activity |
| PIB-SA Derivative 17 | HT-1080 (Fibrosarcoma) | Potent Antitumor Activity |
| CEU-835 | MCF7 (Breast Cancer) | Tumor volume reduction |
| CEU-934 | MCF7 (Breast Cancer) | Tumor volume reduction |
| CEU-938 | MCF7 (Breast Cancer) | Tumor volume reduction |
Antimicrobial and Antiparasitic Efficacy
The antimicrobial and antiparasitic potential of the specific 1-phenylimidazolidin-2-one scaffold remains an area with limited exploration. However, studies on structurally related imidazolidinone derivatives have shown promising results. For instance, a series of 5-imino-4-thioxo-2-imidazolidinone derivatives, which differ by the presence of imino and thioxo groups, were synthesized and evaluated for their antibacterial and antifungal activities. nih.gov
In these studies, several compounds displayed significant activity against a panel of bacteria and fungi. The antimicrobial effect appears to be related to the core imidazolidinone moiety, though the specific substituents play a crucial role in modulating the potency and spectrum of activity. nih.gov For example, 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one was identified as having notable antimicrobial properties. nih.gov
In the realm of antiparasitic agents, research has been conducted on N(1)-heteroaryl-substituted imidazolidin-2-ones, which possess a different substitution pattern from the 1-phenyl derivatives. Certain compounds from this class demonstrated significant antileishmanial activity against promastigotes of Leishmania mexicana and Leishmania infantum, with IC50 values in the micromolar range. nih.gov One derivative also showed potent activity against the clinically relevant intracellular amastigote stage of L. mexicana. nih.gov
| Compound Class | Activity Type | Key Findings |
|---|---|---|
| 5-imino-4-thioxo-2-imidazolidinone derivatives | Antibacterial & Antifungal | Most tested compounds showed significant activity. nih.gov |
| N(1)-heteroaryl imidazolidin-2-ones | Antileishmanial (Antiparasitic) | IC50 values in the 8-16 µM range against promastigotes. nih.gov |
| 1-(3-methylisoxazol-5-yl)-3-(4-bromobenzyl)imidazo-lidin-2-one | Antileishmanial (Antiparasitic) | IC50 of 2.4 µM against intracellular amastigotes. nih.gov |
Immunomodulatory and Anti-inflammatory Aspects
Direct studies on the immunomodulatory and anti-inflammatory properties of 1-(4-tert-butylphenyl)imidazolidin-2-one are not available in the reviewed literature. However, research into structurally related thioxo-imidazolidinone derivatives provides insight into the potential of this scaffold. A series of 5-imino-4-thioxo-2-imidazolidinone derivatives were evaluated for anti-inflammatory activity using a carrageenan-induced paw edema model. nih.gov
A majority of the synthesized compounds in that study exhibited significant anti-inflammatory effects. The mechanism for this activity was investigated through in vitro cyclooxygenase (COX) inhibition assays. The results indicated that these compounds were potent inhibitors of COX-2, with many showing greater activity than the reference drug, celecoxib. The IC50 values for COX-2 inhibition for most of the tested compounds were in the nanomolar range. nih.gov This suggests that the imidazolidinone scaffold could serve as a basis for the development of new anti-inflammatory agents. nih.gov
Receptor Modulation and Enzyme Inhibition
The 1-phenylimidazolidin-2-one moiety has been successfully utilized as a pharmacophore for the development of selective serotonin (B10506) 5-HT3 receptor antagonists. nih.gov Based on a hypothesized bioisosterism between the phenylimidazolidin-2-one group and the benzamido moiety of known dopamine (B1211576) D2 and weak 5-HT3 antagonists, a series of derivatives were synthesized and tested. nih.gov
These derivatives, bearing a basic azabicycloalkyl or an imidazolylalkyl moiety at the N-3 position, were evaluated for their binding affinity to the 5-HT3 receptor. A number of these compounds were identified as high-affinity ligands and demonstrated potent in vivo 5-HT3 receptor antagonist activity, measured by their ability to inhibit the Bezold-Jarisch reflex in rats. nih.gov The imidazolylalkyl derivatives were generally found to be more active. Notably, 1-(3,5-Dichlorophenyl)-3-[(5-methyl-1H-imidazol-4-yl)methyl]imidazolidin-2-one displayed a very high affinity for the 5-HT3 receptor, with a Ki of 0.038 nM, and was more potent than reference compounds like ondansetron (B39145) and granisetron (B54018) in the guinea pig ileum assay. nih.gov
| Compound | 5-HT3 Receptor Affinity (Ki) | In Vitro Antagonist Activity (Kb, GPI Assay) |
|---|---|---|
| 1-(3,5-Dichlorophenyl)-3-[(5-methyl-1H-imidazol-4-yl)methyl]imidazolidin-2-one | 0.038 nM | 5.62 nM |
| Ondansetron (Reference) | Not Specified | Higher than test compound |
| Granisetron (Reference) | Not Specified | Higher than test compound |
Based on a comprehensive search of the scientific literature, there is no available information detailing the activity of this compound or its direct derivatives as modulators of muscarinic receptors. While other heterocyclic scaffolds, such as 4-phenylpyridin-2-ones, have been investigated as positive allosteric modulators of the M1 muscarinic acetylcholine (B1216132) receptor, this activity has not been reported for the 1-phenylimidazolidin-2-one chemical class. nih.gov
Cyclooxygenase Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory process through their role in prostaglandin (B15479496) synthesis. nih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily involved in inflammation. nih.gov Selective COX-2 inhibitors are sought after as anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov
The imidazolidin-2-one scaffold and its analogues have been explored for their COX inhibitory activity. A study on 5-imino-4-thioxo-2-imidazolidinone derivatives revealed that many of these compounds exhibited significant anti-inflammatory properties and were potent inhibitors of both COX-1 and COX-2. researchgate.netnih.gov Notably, the tested compounds displayed greater activity towards both cyclooxygenase enzymes than the reference drug, celecoxib, with IC50 values for COX-2 inhibition ranging from 0.001 x 10⁻³ to 0.827 x 10⁻³ µM. researchgate.net
In a similar vein, novel oxazolone (B7731731) and imidazolone (B8795221) derivatives have been synthesized and evaluated as anti-inflammatory and analgesic agents with selective COX-2 inhibitory action. nih.gov A p-methoxyphenyl derivative, in particular, demonstrated excellent anti-inflammatory activity and a COX-2 selectivity index superior to that of celecoxib. nih.gov These findings underscore the potential of the imidazolidin-2-one core structure in the development of new anti-inflammatory drugs.
Table 2: Cyclooxygenase Inhibition by Imidazolidinone and Related Derivatives
| Derivative Class | Target Enzyme | IC50 Range (µM) | Selectivity Index (SI) |
| 5-Imino-4-thioxo-2-imidazolidinones | COX-2 | 0.001 x 10⁻³ - 0.827 x 10⁻³ researchgate.net | Not specified |
| Imidazolone Derivatives | COX-2 | IC50 = 0.060 µM (for derivative IVa) nih.gov | 175 (for derivative IVa) nih.gov |
Applications in Neurodegenerative Disease Research, including Alzheimer's Disease
Neurodegenerative diseases, such as Alzheimer's, are characterized by the progressive loss of neuron structure and function. cam.ac.uk A key therapeutic strategy in Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.
A significant finding in this area involves a 1-aryldonepezil analog that incorporates a 4-tert-butylphenyl group. This specific analog has demonstrated good inhibitory potency against both AChE and BuChE. nih.gov Furthermore, it has shown neuroprotective effects against hydrogen peroxide-induced cell injury, which is a relevant model for the oxidative stress observed in Alzheimer's disease. nih.gov This direct evidence highlights the potential of the 1-(4-tert-butylphenyl) moiety in the context of imidazolidin-2-one derivatives for Alzheimer's research.
The broader class of imidazolidin-2-one and related imidazole (B134444) derivatives has also been investigated for their potential in treating neurodegenerative diseases. researchgate.net These heterocyclic compounds are being explored for their ability to interact with multiple targets involved in the pathology of these complex disorders. researchgate.net For instance, some imidazo (B10784944) researchgate.netresearchgate.netthiazol-3-one derivatives are being developed as diagnostic agents for Alzheimer's disease, targeting tau aggregates. nih.gov
Agricultural and Chemical Sensor Applications
Beyond pharmaceuticals, imidazolidin-2-one derivatives have found applications in agriculture. A study on the pesticidal effects of several imidazolidine (B613845) derivatives demonstrated their potential as fungicidal and phytocidal agents. researchgate.netresearchgate.net One of the tested compounds, 5,5-diphenylimidazolidin-2-thione-4-one, was particularly effective against the plant pathogen Pythium debarianum. researchgate.netresearchgate.net The study also revealed that these compounds could inhibit shoot growth in both narrow-leaf and broad-leaf plants, suggesting their potential as herbicides. researchgate.netresearchgate.net
In the realm of chemical sensors, the parent compound, imidazolidin-2-one, is being explored for its role in the development of biosensors with responsive capabilities. Its chemical stability and ability to participate in the synthesis of polymers make it a candidate for creating advanced materials for sensing technologies.
Analytical Characterization Techniques for Imidazolidin 2 One Compounds
Spectroscopic Methods
Spectroscopy is a cornerstone of chemical analysis, probing the interaction of molecules with electromagnetic radiation to reveal structural details.
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides information on the connectivity and chemical environment of individual atoms.
¹H NMR of 1-(4-tert-butylphenyl)imidazolidin-2-one: Experimental data obtained for this compound provides a clear proton signature. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum shows characteristic signals corresponding to the different protons in the molecule. The aromatic protons on the phenyl ring appear as two distinct doublets, a result of their mutual coupling. The methylene (B1212753) protons of the imidazolidin-2-one ring appear as two triplets, indicating their proximity to each other. A singlet is observed for the nine equivalent protons of the tert-butyl group.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---|---|---|---|---|
| 7.49 | Doublet (d) | 8.8 | 2H | Aromatic (Ar-H) |
| 7.37 | Doublet (d) | 8.8 | 2H | Aromatic (Ar-H) |
| 5.31 | Singlet (s) | - | 1H | NH |
| 3.89 | Triplet (t) | 8.0 | 2H | N-CH₂ |
| 3.48 | Triplet (t) | 8.0 | 2H | N-CH₂ |
¹³C NMR Spectroscopy: While specific ¹³C NMR data for this compound is not widely published, data from the closely related analog, 1-phenylimidazolidin-2-one (B157022) , illustrates the expected signals. The spectrum would show distinct peaks for the carbonyl carbon (C=O), the aromatic carbons, and the aliphatic carbons of the imidazolidine (B613845) ring. For the target compound, additional signals for the quaternary carbon and the methyl carbons of the tert-butyl group would be expected.
2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. A COSY spectrum would show correlations between the coupled aromatic protons and between the adjacent methylene groups in the imidazolidine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework of the molecule.
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Due to the lack of a published spectrum for the target compound, the IR data for the analog 1-phenylimidazolidin-2-one is presented for illustrative purposes. The key absorption bands confirm the presence of the main functional groups. A strong absorption band is typically observed for the carbonyl (C=O) stretching of the cyclic urea (B33335), and another significant band corresponds to the N-H stretch. semanticscholar.orgnih.gov
Table 2: Typical IR Absorption Bands for 1-Aryl-imidazolidin-2-one Compounds
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~3300 | Medium-Strong | N-H Stretch |
| ~1700 | Strong | C=O Stretch (Urea) |
| ~1600 | Medium | C=C Aromatic Stretch |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) provides an exact mass, confirming its elemental formula (C₁₃H₁₈N₂O). The protonated molecule [M+H]⁺ is commonly observed.
Table 3: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Technique |
|---|
Elemental Analysis
Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to verify the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. For a pure sample of this compound (C₁₃H₁₈N₂O), the theoretical elemental composition can be calculated. Experimental values obtained from analysis of related compounds typically fall within ±0.4% of the theoretical values, confirming the purity and elemental composition of the sample. nih.govscispace.com
Table 4: Theoretical Elemental Composition of C₁₃H₁₈N₂O
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 71.52 |
| Hydrogen | H | 8.31 |
| Nitrogen | N | 12.83 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational details of the molecule in the solid state. While a crystal structure for this compound is not publicly available, studies on related substituted 1-phenylimidazolidin-2-one derivatives have been reported. nih.gov Such an analysis would confirm the planarity of the urea group, the conformation of the five-membered ring, and the orientation of the 4-tert-butylphenyl substituent relative to the imidazolidinone core.
Thermal Analysis Techniques (e.g., TG + FTIR)
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric analysis (TGA) measures changes in mass with increasing temperature, providing information about thermal stability and decomposition. When TGA is coupled with Fourier-transform infrared spectroscopy (TGA-FTIR), the gaseous products evolved during decomposition can be identified in real-time.
For a compound like this compound, a TGA analysis would determine its decomposition temperature. The coupled FTIR would help in elucidating the decomposition pathway by identifying evolved fragments such as carbon dioxide, ammonia, and hydrocarbons from the breakdown of the tert-butyl and phenyl groups. This information is valuable for understanding the thermal stability and degradation mechanism of the compound.
Table 5: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-phenylimidazolidin-2-one |
| Carbon dioxide |
Future Directions and Research Perspectives
Development of Novel and Efficient Synthetic Routes for Imidazolidin-2-ones
The synthesis of imidazolidin-2-ones has traditionally been a focal point of organic chemistry, with a continuous drive towards more efficient, sustainable, and versatile methods. mdpi.com Future research concerning 1-(4-tert-butylphenyl)imidazolidin-2-one will likely concentrate on developing novel synthetic pathways that offer improved yields, reduced reaction times, and milder conditions.
Key areas for development include:
Catalytic Strategies: The exploration of new catalytic systems is a primary avenue for innovation. mdpi.com This includes the use of transition metal catalysts and organocatalysts to facilitate the synthesis. researchgate.netacs.org For instance, palladium-catalyzed diamination of alkenes and copper-catalyzed reactions have shown promise in the synthesis of related structures. mdpi.comresearchgate.net Research into catalysts that can efficiently construct the imidazolidin-2-one core with the specific 4-tert-butylphenyl substituent would be highly valuable.
One-Pot and Multicomponent Reactions: To enhance efficiency and sustainability, the development of one-pot or pseudo-multicomponent reactions for the synthesis of 1,3-disubstituted imidazolidin-2-ones is a promising direction. mdpi.com Such strategies streamline the synthetic process by combining multiple steps into a single operation, thereby reducing waste and resource consumption. mdpi.com
Sustainable Carbonylation Methods: Traditional methods for introducing the carbonyl group often involve hazardous reagents like phosgene (B1210022). acs.org Future research will increasingly focus on greener alternatives, such as using carbon dioxide (CO2) as a C1 source. researchgate.net The catalytic incorporation of CO2 is a more sustainable and atom-economical approach. mdpi.com
A comparative overview of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Description | Potential Advantages |
| Catalytic Diamination of Olefins | Involves the metal-catalyzed addition of two nitrogen atoms across a double bond. mdpi.com | High efficiency and potential for stereoselectivity. mdpi.com |
| Intramolecular Hydroamination of Ureas | Cyclization of linear urea (B33335) derivatives containing an unsaturated bond. mdpi.com | Atom-economical and can be performed under mild conditions. acs.org |
| Direct Carbonylation of Diamines | Incorporation of a carbonyl group into a 1,2-diamine precursor. mdpi.com | A straightforward approach with various carbonylating agents available. mdpi.com |
| Pseudo-Multicomponent Reactions | In-situ formation of intermediates followed by cyclization in a one-pot setup. mdpi.com | Increased efficiency, higher yields, and reduced waste. mdpi.com |
Advanced Computational Design and Optimization of Imidazolidin-2-one Analogs
Computational chemistry offers powerful tools for the rational design and optimization of new molecules with desired properties. For this compound and its analogs, computational approaches can accelerate the discovery of compounds with enhanced biological activity or improved physicochemical properties.
Future computational research will likely involve:
Molecular Docking and Homology Modeling: These techniques are instrumental in predicting the binding interactions between a ligand and its biological target. mdpi.comnih.gov By modeling the interaction of this compound analogs with specific receptors, researchers can identify key structural features required for potent activity and design more effective compounds. mdpi.com
Density Functional Theory (DFT) Calculations: DFT can be employed to understand the electronic structure and reactivity of imidazolidin-2-one derivatives. mdpi.com These calculations can provide insights into their insecticidal and fungicidal activities, helping to explain structure-activity relationships (SAR). mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural properties of a series of imidazolidin-2-one analogs with their biological activities. This allows for the prediction of the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts towards more promising candidates.
Broadening of Biological Activity Spectrum and Target Identification
Imidazolidin-2-one derivatives are known to possess a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties. mdpi.comnih.gov A key future direction for this compound is to explore its full therapeutic potential and identify its specific biological targets.
This will entail:
Screening against Diverse Biological Targets: Systematic screening of this compound and its analogs against a broad panel of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications. The imidazolidin-2-one scaffold has been found in compounds targeting cyclooxygenase-2 (COX-2), various cancer cell lines, and microbial pathogens. najah.edunih.govnih.govekb.eg
Mechanism of Action Studies: Once a biological activity is identified, elucidating the underlying mechanism of action is crucial. This involves identifying the specific molecular target and understanding how the compound modulates its function to produce the observed effect. Techniques such as enzymatic inhibition assays and cell-based studies can be employed for this purpose. nih.gov
Exploration of New Therapeutic Areas: Based on the broad bioactivity of the imidazolidin-2-one scaffold, research could extend to unexplored therapeutic areas. For instance, derivatives have shown potential as anticonvulsant and anti-inflammatory agents. najah.eduresearchgate.net
The following table summarizes some of the known biological activities of the broader imidazolidin-2-one class, suggesting potential avenues for this compound:
| Biological Activity | Potential Targets/Applications |
| Antiviral | HIV, Dengue, Hepatitis C mdpi.com |
| Antimicrobial | Gram-positive and Gram-negative bacteria, Fungi mdpi.comnih.govekb.eg |
| Anticancer | Various cancer cell lines (e.g., HCT-116, HePG-2, MCF-7) nih.gov |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) najah.edu |
| Anticonvulsant | Ion channels or receptors in the central nervous system researchgate.net |
Integration of Sustainable Chemical Practices in Imidazolidin-2-one Research
The principles of green chemistry are increasingly becoming integral to chemical research and development. falconediting.com Future work on this compound should prioritize the adoption of sustainable practices throughout its lifecycle, from synthesis to application.
Key aspects of this integration include:
Use of Greener Solvents and Reagents: Shifting away from hazardous solvents and reagents towards more environmentally benign alternatives is a core principle of green chemistry. falconediting.com This includes the use of water or bio-based solvents and avoiding toxic carbonylating agents. researchgate.netacs.org
Energy Efficiency: Developing synthetic methods that proceed under milder conditions, such as ambient temperature and pressure, can significantly reduce energy consumption. acs.orgorganic-chemistry.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, is a crucial consideration. falconediting.com One-pot and multicomponent reactions are excellent strategies for improving atom economy. mdpi.com
By embracing these future directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to the development of novel and beneficial technologies while adhering to the principles of sustainable chemistry.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing 1-(4-tert-butylphenyl)imidazolidin-2-one, and how are they applied?
- Methodological Answer : Use a combination of HPLC (for purity assessment), FTIR (to confirm functional groups like the imidazolidin-2-one ring), and X-ray crystallography (for structural elucidation). For HPLC, employ a mobile phase of methanol and sodium acetate buffer (pH 4.6) with sodium 1-octanesulfonate to enhance peak resolution . X-ray crystallography, as demonstrated for structurally similar compounds like 1-(4-tert-butylbenzyl)benzimidazole derivatives, provides bond-length precision (e.g., mean C–C = 0.002 Å) and confirms steric effects from the tert-butyl group .
Q. What synthetic routes are effective for preparing imidazolidin-2-one derivatives, and what are common pitfalls?
- Methodological Answer : Multi-step synthesis involving condensation of tert-butyl-substituted anilines with carbonyl precursors (e.g., urea or carbamates) under acidic or basic conditions. For example, 2,4,5-tri-substituted imidazoles are synthesized via cyclization reactions using ammonium acetate as a catalyst in refluxing acetic acid . Key pitfalls include side reactions from steric hindrance of the tert-butyl group; mitigate this by optimizing solvent polarity (e.g., DMF for solubility) and reaction time .
Q. How can researchers assess the stability of this compound under varying conditions?
- Methodological Answer : Conduct accelerated degradation studies using stress conditions (heat, light, pH extremes) and monitor via HPLC. For example, acidic conditions may hydrolyze the imidazolidin-2-one ring, generating degradation products detectable at 254 nm . Thermal gravimetric analysis (TGA) can quantify decomposition temperatures, with tert-butyl groups typically enhancing thermal stability up to 200°C .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. ICReDD’s approach integrates reaction path searches with experimental feedback, reducing trial-and-error. For instance, computational screening of catalysts (e.g., Pd/C or organocatalysts) can predict regioselectivity in cyclization steps, validated by NMR kinetics .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility. Perform variable-temperature NMR to probe dynamic effects, and compare with DFT-optimized geometries. For example, tert-butyl groups may induce rotational barriers, causing splitting in NMR peaks that align with computed torsional angles . Cross-validate with IR spectroscopy to confirm hydrogen-bonding interactions absent in X-ray structures .
Q. How do steric and electronic effects of the tert-butyl group influence reactivity in derivatization reactions?
- Methodological Answer : The tert-butyl group’s steric bulk hinders electrophilic substitution but stabilizes intermediates via hyperconjugation. In Suzuki-Miyaura couplings, steric shielding of the aryl ring reduces coupling efficiency; address this using bulky phosphine ligands (e.g., SPhos) to enhance catalytic turnover . Electronic effects are quantified via Hammett constants (σ+ ≈ -0.20 for tert-butyl), favoring electron-deficient reaction centers .
Q. What methodologies enable the study of biological activity for this compound while avoiding cytotoxicity false positives?
- Methodological Answer : Use orthogonal assays (e.g., enzymatic inhibition + cell viability screens) and validate with counter-screens against known off-targets. For imidazolidin-2-one derivatives, prioritize in vitro models with liver microsomes to assess metabolic stability, as tert-butyl groups may alter cytochrome P450 interactions . Surface plasmon resonance (SPR) can quantify binding kinetics to target proteins, minimizing false positives from aggregation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
